molecular formula C7H7N5O3 B13730629 2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13730629
M. Wt: 209.16 g/mol
InChI Key: VVDXPODJHUWZCM-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

For industrial production, the synthesis can be scaled up using similar microwave-mediated methods, ensuring high efficiency and sustainability .

Chemical Reactions Analysis

2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like sodium methoxide .

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways involved in inflammation . The nitro group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridines, such as:

The unique combination of the amino, methoxy, and nitro groups in this compound contributes to its distinct chemical properties and diverse applications.

Properties

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7N5O3/c1-15-5-3-2-4(12(13)14)6-9-7(8)10-11(5)6/h2-3H,1H3,(H2,8,10)

InChI Key

VVDXPODJHUWZCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC(=NN12)N)[N+](=O)[O-]

Origin of Product

United States

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